molecular formula C15H17FN4O2S B2447412 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2097889-80-8

3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2447412
CAS RN: 2097889-80-8
M. Wt: 336.39
InChI Key: TYNMKCTXPHBSMF-UHFFFAOYSA-N
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Description

3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, commonly known as FPI-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer and inflammation.

Mechanism of Action

FPI-1 exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of a protein called BRD4. This protein is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting BRD4 activity, FPI-1 prevents the expression of genes that promote cancer growth and inflammation.
Biochemical and Physiological Effects:
FPI-1 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPI-1 also reduces the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, FPI-1 has been found to reduce the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPI-1 in lab experiments is its specificity for BRD4 inhibition. This allows researchers to study the effects of BRD4 inhibition without affecting other cellular processes. However, FPI-1 has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, FPI-1 has not been extensively studied in vivo, so its efficacy and safety in animal models are not yet fully understood.

Future Directions

There are several future directions for research related to FPI-1. One potential application is in the development of anti-cancer therapies. FPI-1 has shown promising results in vitro, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, FPI-1 could be used in the development of anti-inflammatory therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of FPI-1 in these applications. Finally, researchers could explore the potential of FPI-1 as a tool for studying the role of BRD4 in various cellular processes. By understanding the mechanism of action of FPI-1, researchers could gain insights into the regulation of gene expression and the development of cancer and inflammation.

Synthesis Methods

The synthesis of FPI-1 involves several steps, including the reaction of 5-fluoropyrimidine-2-carboxylic acid with thionyl chloride to form 5-fluoropyrimidine-2-carbonyl chloride. This intermediate is then reacted with 2-thiophenemethylamine to form 5-fluoropyrimidin-2-yl)-2-thiophenemethylamine. Finally, the target compound FPI-1 is obtained by reacting 5-fluoropyrimidin-2-yl)-2-thiophenemethylamine with piperidine-1-carboxylic acid.

Scientific Research Applications

FPI-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. FPI-1 has also shown promising results in reducing inflammation by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-11-7-17-14(18-8-11)22-12-3-1-5-20(10-12)15(21)19-9-13-4-2-6-23-13/h2,4,6-8,12H,1,3,5,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMKCTXPHBSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

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